molecular formula C19H21N3O3S B2841895 N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-1-methyl-1H-imidazole-4-sulfonamide CAS No. 1448058-23-8

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-1-methyl-1H-imidazole-4-sulfonamide

Cat. No. B2841895
CAS RN: 1448058-23-8
M. Wt: 371.46
InChI Key: JNIOJPAUYVEKOW-UHFFFAOYSA-N
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Description

This compound is an organic molecule with a biphenyl group, a hydroxypropyl group, and a methyl-imidazole-sulfonamide group. These groups are common in various organic compounds and can contribute to a wide range of chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups. The biphenyl group would likely form the core of the molecule, with the hydroxypropyl and methyl-imidazole-sulfonamide groups attached at specific positions .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific groups present and their arrangement. The biphenyl group is generally quite stable, but the hydroxypropyl and methyl-imidazole-sulfonamide groups could potentially participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups can affect properties like solubility, melting point, and reactivity .

Scientific Research Applications

Biocatalysis in Drug Metabolism

Biocatalysis plays a crucial role in drug metabolism studies, specifically in the preparation of mammalian metabolites of biaryl-bis-sulfonamide compounds, such as AMPA receptor potentiators. A study demonstrated the use of Actinoplanes missouriensis to produce mammalian metabolites of a related biaryl-bis-sulfonamide, allowing for the isolation and structural characterization of several metabolites via nuclear magnetic resonance spectroscopy. This microbial-based biocatalytic system provides a novel approach to generate substantial quantities of drug metabolites, facilitating the detailed study of their pharmacokinetics and metabolism in clinical investigations (Zmijewski et al., 2006).

Novel Synthetic Pathways

The development of novel synthetic pathways for the preparation of heterocyclic sulfonamides represents another significant application in scientific research. For instance, the reaction of 2-aminopyridines or 2-aminothiazole with specific arensulfonamides leads to N-(imidazo[1,2-a]pyridin-3-yl)sulfonamides and N-(imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides, showcasing a method for synthesizing target heterocyclic compounds. This one-pot synthesis approach highlights the versatility and potential of N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-1-methyl-1H-imidazole-4-sulfonamide in generating pharmacologically relevant molecules (Rozentsveig et al., 2013).

Antimicrobial and Antitubercular Agents

The synthesis and evaluation of N-(4-(4-chloro-1H-imidazol-1-yl)-3-methoxyphenyl)amide/sulfonamide derivatives have shown potential as antimicrobial and antitubercular agents. Such studies contribute to the understanding of structure-activity relationships, paving the way for the development of new therapeutic agents against a variety of microbial and tubercular strains. These efforts underline the significance of N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-1-methyl-1H-imidazole-4-sulfonamide derivatives in medicinal chemistry and drug discovery (Ranjith et al., 2014).

Enzyme Inhibition for Therapeutic Applications

Research into the synthesis and biological evaluation of pyrazoline benzensulfonamides has demonstrated their efficacy as carbonic anhydrase and acetylcholinesterase inhibitors, offering low cytotoxicity. This suggests their potential for therapeutic applications in managing conditions such as glaucoma, edema, and neurodegenerative diseases. The integration of sulfonamide pharmacophores into molecules to achieve desired bioactivities exemplifies the broad applicability of N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-1-methyl-1H-imidazole-4-sulfonamide in drug design (Ozmen Ozgun et al., 2019).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it to avoid potential health risks .

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and activities. Compounds with similar structures have been studied for uses in various fields, including medicine, materials science, and agriculture .

properties

IUPAC Name

N-[2-hydroxy-2-(4-phenylphenyl)propyl]-1-methylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c1-19(23,13-21-26(24,25)18-12-22(2)14-20-18)17-10-8-16(9-11-17)15-6-4-3-5-7-15/h3-12,14,21,23H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNIOJPAUYVEKOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CN(C=N1)C)(C2=CC=C(C=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-1-methyl-1H-imidazole-4-sulfonamide

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